molecular formula C6H11NO2S B8344397 3-(Ethoxycarbonyl)thiopropionamide

3-(Ethoxycarbonyl)thiopropionamide

Cat. No.: B8344397
M. Wt: 161.22 g/mol
InChI Key: YJUMSSQVZAUGJP-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)thiopropionamide is a sulfur-containing organic compound characterized by an ethoxycarbonyl group (–COOCH₂CH₃) and a thiopropionamide moiety (–CH₂CH₂CONH₂). For instance, ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe) shares the ethoxycarbonyl group and sulfur-based heterocycle, which is associated with antimicrobial activity . The compound’s structural flexibility allows for modifications to optimize properties like solubility, stability, and bioactivity.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

ethyl 4-amino-4-sulfanylidenebutanoate

InChI

InChI=1S/C6H11NO2S/c1-2-9-6(8)4-3-5(7)10/h2-4H2,1H3,(H2,7,10)

InChI Key

YJUMSSQVZAUGJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Ethoxycarbonyl)thiopropionamide with structurally or functionally related compounds, based on data from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications Reference
3-(Ethoxycarbonyl)-2-methylenenonanoic acid C₁₁H₁₆O₅ 228.24 Ethoxycarbonyl, α,β-unsaturated carboxylic acid NMR: δ 5.8 (H, s, CH₂=), HRESIMS m/z 229.1082 [M-H]⁻; optical activity ([α]²⁵_D = +5.9°)
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₁₀H₁₂N₂O₃S₂ 272.34 Ethoxycarbonyl, thiazolidinone, thioamide Antibacterial/antifungal activity (Gram-positive bacteria inhibition)
2-(Ethoxycarbonyl)-3-(methylamino)-5-arylthiophene C₁₄H₁₅NO₂S 261.34 Ethoxycarbonyl, thiophene, methylamino Synthesized via Hg(II)-catalyzed cyclization; fluorescent sensor potential
3-Methanethiosulfonyl-N,N-dimethylpropionamide C₆H₁₂NO₂S₂ 194.29 Methanethiosulfonyl, dimethylamide Used in protein modification studies; higher hydrophilicity vs. ethoxycarbonyl analogs

Key Observations:

Structural Variations: Ethoxycarbonyl vs. Other Groups: The ethoxycarbonyl group in this compound and its analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic reactions. In contrast, 3-Methanethiosulfonyl-N,N-dimethylpropionamide replaces ethoxycarbonyl with a methanethiosulfonyl group, increasing polarity and reactivity toward thiol groups . Sulfur Moteties: Thiopropionamide derivatives (e.g., ) exhibit bioactivity linked to thioamide or thiazolidinone moieties, while thiophene-based compounds (e.g., ) are valued in optoelectronics due to aromatic stability.

Synthetic Methods: this compound analogs are often synthesized via condensation (e.g., thiazolidinone formation in ) or cyclization (e.g., Hg(II)-mediated thiophene synthesis in ). These methods contrast with the direct alkylation used for methanethiosulfonyl derivatives .

Biological Activity: Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () shows Gram-positive antibacterial activity, likely due to thioamide disruption of bacterial membranes. Thiophene derivatives () lack direct antimicrobial data but are employed in environmental sensors.

Physical Properties: Optical activity in 3-(Ethoxycarbonyl)-2-methylenenonanoic acid ([α]²⁵_D = +5.9°, ) suggests chirality, which may influence binding affinity in bioactive analogs. Methanethiosulfonyl derivatives exhibit higher water solubility compared to ethoxycarbonyl counterparts .

Q & A

How can researchers optimize the synthesis of 3-(Ethoxycarbonyl)thiopropionamide to minimize impurities?

Methodological Answer:
To reduce impurities, focus on reaction conditions (e.g., temperature, solvent selection) and purification techniques. For example:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and byproducts .

  • Purification: Employ column chromatography with gradient elution or recrystallization using solvents like ethyl acetate/hexane. Validate purity via NMR (e.g., absence of extraneous peaks in 1^1H NMR) and mass spectrometry .

  • Example Table:

    Synthesis StepParameter TestedImpurity Reduction (%)
    Solvent ChoiceEthanol vs. THF15% improvement in THF
    Temperature25°C vs. 40°C10% lower byproducts at 25°C

What analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer:
Combine orthogonal methods:

  • Chromatography: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve structurally similar impurities .
  • Spectroscopy: 13^{13}C NMR to confirm carbonyl and thioester groups; FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and rule out adducts .

How should researchers address contradictory stability data for this compound under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies: Design accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare to long-term storage (-20°C, desiccated) .

  • Analytical Consistency: Use validated protocols (e.g., USP guidelines) for potency and degradation product quantification .

  • Statistical Analysis: Apply ANOVA to identify significant differences between storage conditions. For example:

    Storage ConditionDegradation Rate (%/month)p-value
    -20°C (desiccated)0.2<0.001
    25°C (ambient)1.8

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods for weighing and synthesis; wear nitrile gloves, lab coats, and safety goggles .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in sealed containers at 2–8°C, away from oxidizers. Regularly audit chemical integrity via HPLC .

How can researchers design experiments to evaluate the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Experimental Design:
    • Substrate Screening: Test reactivity with amines, thiols, and alcohols under controlled pH (e.g., phosphate buffers).
    • Kinetic Analysis: Use UV-Vis spectroscopy to monitor reaction rates. For example:
NucleophileRate Constant (k, M1^{-1}s1^{-1})
Ethanolamine0.05
Cysteine0.12
  • Computational Modeling: Apply DFT calculations to predict reactive sites and transition states .

What strategies are recommended for resolving discrepancies in biological activity data for derivatives of this compound?

Methodological Answer:

  • Data Triangulation: Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .
  • Structural Confirmation: Ensure derivative purity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
  • Meta-Analysis: Compare results across published studies, noting differences in experimental conditions (e.g., IC50_{50} values under varying pH) .

How should researchers incorporate this compound into multi-step synthetic pathways while maintaining functional group compatibility?

Methodological Answer:

  • Protection/Deprotection: Use temporary protecting groups (e.g., tert-butyl for esters) to prevent side reactions .
  • Compatibility Testing: Screen solvents and catalysts (e.g., Pd/C for hydrogenation) for stability. Example workflow:
    • Synthesize intermediate with protected ethoxycarbonyl group.
    • Validate stability via TLC and IR after each step.
    • Deprotect under mild conditions (e.g., TFA in DCM) .

What methodologies are suitable for investigating the metabolic fate of this compound in in vitro models?

Methodological Answer:

  • Metabolite Profiling: Use hepatocyte incubations with LC-MS/MS to identify phase I/II metabolites .
  • Isotope Labeling: Synthesize 14^{14}C-labeled compound to track metabolic pathways via scintillation counting .
  • Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify key metabolizing enzymes .

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